molecular formula C11H10N2O2 B1369862 5-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid CAS No. 54952-71-5

5-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid

Cat. No. B1369862
CAS RN: 54952-71-5
M. Wt: 202.21 g/mol
InChI Key: HLBNXQFYFKZFOB-UHFFFAOYSA-N
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Description

5-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid is a biologically important pyrazole-4-carboxylic acid derivative . It has a molecular weight of 202.21 .


Synthesis Analysis

The starting material, 5-methyl-1-phenyl-1H-4-pyrazolecarboxylate, is obtained by the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine . Upon basic hydrolysis, it yields the corresponding acid .


Molecular Structure Analysis

The single crystals of the compound were obtained at room temperature by slow evaporation of ethanol as a solvent and crystallized in the space group P2 1 / n of the monoclinic system . The experimental FT-IR and 1H and 13C NMR chemical shifts have been compared to those calculated by means of density functional theory (DFT) at the B3LYP/TZ2P level of theory .


Chemical Reactions Analysis

The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture . Pyrazoles are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant as well as antiviral agents .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Its InChI code is 1S/C11H10N2O2/c1-7-9(11(14)15)10(13-12-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,12,13)(H,14,15) and the InChI key is HLBNXQFYFKZFOB-UHFFFAOYSA-N .

Scientific Research Applications

Structural and Spectral Analysis

5-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid has been the subject of combined experimental and theoretical studies. It has been characterized using various techniques like NMR, FT-IR spectroscopy, and X-ray diffraction. These studies are crucial for understanding the molecular structure and properties of the compound, which are essential in various fields of chemistry and material science (Viveka et al., 2016).

Synthesis and Reactivity

Research has been conducted on synthesizing derivatives of 5-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid for various applications. These include the synthesis of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters, which have potential applications in pharmacology (Gokulan et al., 2012).

Antibacterial Screening

Certain derivatives of 5-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid have been synthesized and evaluated for their antibacterial activities. This research highlights the potential of these compounds in developing new antibacterial agents (Maqbool et al., 2014).

Interaction with Acetone

Studies have shown that methyl-substituted pyrazole esters, such as derivatives of 5-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid, can act as receptors for acetone. This finding is important for understanding molecular interactions and could have implications in various scientific fields (Tewari et al., 2014).

Auxin Activities

Research involving pyrazole carboxylic acid derivatives, including 5-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid, has been conducted to study their auxin activities and their potential use in agriculture (Yue et al., 2010).

Dye Production

Derivatives of 5-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid have been used in the production of heterocyclic dyes. Such studies contribute to the development of new materials for industrial applications (Tao et al., 2019).

Coordination Polymers

The compound has been used to create coordination polymers with metals like Zn and Cd. This research is significant for materials science, especially in the development of novel molecular structures (Cheng et al., 2017).

Nonlinear Optical Materials

Novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates derived from 5-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid have been synthesized and investigated for their potential as nonlinear optical materials. This research is vital for the development of optical limiting applications (Chandrakantha et al., 2013).

Future Directions

Pyrazoles and their derivatives have attracted the attention of many researchers due to their diverse biological activities . Therefore, future research could focus on further exploring the pharmacological potential of 5-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid and its derivatives.

properties

IUPAC Name

5-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-7-9(11(14)15)10(13-12-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLBNXQFYFKZFOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30593011
Record name 5-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid

CAS RN

54952-71-5
Record name 5-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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